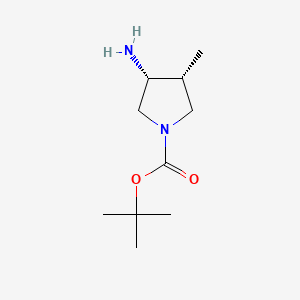

(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate

Beschreibung

BenchChem offers high-quality (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBXUUPBIKNFEA-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Lynchpin of Specificity: A Technical Guide to (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a ubiquitous scaffold in medicinal chemistry, offers a versatile three-dimensional framework for the design of novel therapeutics. This guide focuses on a particularly significant derivative, (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate. While a definitive, universally cited CAS number for the free base remains elusive in public databases, the designation 1207852-59-2 is used by some commercial suppliers. The true significance of this molecule lies not in its catalog number, but in its role as a pivotal chiral building block for a new generation of targeted therapies, most notably Janus kinase (JAK) inhibitors. Its specific stereochemistry is crucial for achieving the desired potency and selectivity in drugs designed to treat a range of autoimmune diseases. This document provides an in-depth exploration of its synthesis, characterization, and profound impact on the development of next-generation kinase inhibitors.

The Strategic Importance of the (3R,4R)-3-Amino-4-Methylpyrrolidine Scaffold

The therapeutic potential of many small molecule drugs is intrinsically linked to their three-dimensional structure. The (3R,4R)-3-amino-4-methylpyrrolidine scaffold provides a rigid and defined orientation of its functional groups, which is essential for precise interaction with the target protein. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, allowing for sequential chemical modifications, a cornerstone of modern medicinal chemistry.

The primary driver for the extensive use of this particular scaffold is its incorporation into the structure of potent and selective Janus kinase (JAK) inhibitors. These enzymes are central to signaling pathways that regulate immune responses, and their dysregulation is implicated in numerous autoimmune and inflammatory conditions.[1][2] The (3R,4R) stereoconfiguration of the aminopyrrolidine core has been demonstrated to be critical for optimal binding to the ATP-binding pocket of JAKs, contributing to both the potency and selectivity of the inhibitor.[3]

Stereoselective Synthesis: Crafting the Chiral Core

The synthesis of (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate presents a significant stereochemical challenge. Achieving the desired trans-configuration of the amino and methyl groups on the pyrrolidine ring requires a carefully designed synthetic strategy. While numerous methods for the stereoselective synthesis of 3,4-disubstituted pyrrolidines exist, a common approach involves the use of chiral starting materials or asymmetric catalysis.[4][5]

A plausible and efficient synthetic workflow is outlined below. This multi-step process emphasizes the control of stereochemistry at each critical juncture.

Experimental Protocol: A Representative Synthetic Approach

-

Chiral Pool Starting Material: The synthesis often commences from a readily available chiral starting material, such as a derivative of tartaric acid or an amino acid, to set the initial stereocenters.

-

Ring Formation: Cyclization to form the pyrrolidine ring is a key step. This can be achieved through various methods, including intramolecular nucleophilic substitution or ring-closing metathesis.

-

Stereocontrolled Functionalization: The introduction of the amino and methyl groups is performed using stereoselective reactions. This may involve diastereoselective reduction of a cyclic precursor or the use of chiral auxiliaries to direct the approach of reagents.[6]

-

Boc Protection: The primary amine is protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[7] This protection is crucial for preventing unwanted side reactions in subsequent synthetic steps.

-

Purification: The final compound is purified using techniques such as column chromatography to ensure high purity and isomeric integrity.

Analytical Characterization: Ensuring Purity and Identity

The rigorous characterization of (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate is essential to confirm its identity, purity, and stereochemical integrity before its use in drug synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Analytical Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the pyrrolidine ring protons, and the protons of the methyl group. The coupling patterns and chemical shifts of the ring protons are crucial for confirming the trans stereochemistry. A commercially available spectrum for the compound with CAS number 1207852-59-2 supports these expectations.[8] |

| ¹³C NMR | The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyrrolidine ring and the methyl substituent. |

| Mass Spectrometry (MS) | Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺. |

| Chiral HPLC | Chiral High-Performance Liquid Chromatography is indispensable for determining the enantiomeric and diastereomeric purity of the compound, ensuring that the desired (3R,4R) isomer is the major component. |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and C-H stretches of the alkyl groups. |

Application in Drug Discovery: The Case of Janus Kinase (JAK) Inhibitors

The most prominent application of (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate is as a key intermediate in the synthesis of JAK inhibitors. A prime example is its role in the synthesis of analogues of tofacitinib, a drug used to treat rheumatoid arthritis and other autoimmune diseases.[9][10]

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade used by numerous cytokines, interferons, and growth factors to transmit signals from the cell surface to the nucleus, where they regulate gene expression.[11][12] This pathway is integral to the functioning of the immune system.[13][14][15]

The pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to modulate the expression of target genes involved in inflammation and immune responses.[12]

Role of the (3R,4R)-Pyrrolidine Scaffold in JAK Inhibition

In JAK inhibitors like tofacitinib and its analogues, the (3R,4R)-3-amino-4-methylpyrrolidine core serves as a rigid linker that correctly positions the pharmacophoric elements for optimal interaction with the kinase domain of the JAK enzyme.[3] The amino group of the pyrrolidine is typically functionalized to attach to the hinge region of the ATP-binding site, a common strategy in kinase inhibitor design. The methyl group and the overall stereochemistry of the ring are crucial for fitting into a specific hydrophobic pocket, thereby enhancing both binding affinity and selectivity for the target JAK isoform.[16] The development of selective JAK1 inhibitors is a major goal in the field, as this could lead to improved safety profiles by avoiding the inhibition of other JAK isoforms that are important for other physiological processes.[1][17]

Conclusion and Future Perspectives

(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate is more than just a chemical intermediate; it is a testament to the power of stereochemistry in modern drug design. Its successful application in the development of JAK inhibitors has paved the way for new treatments for a host of debilitating autoimmune diseases. The continued exploration of novel synthetic routes to this and related chiral scaffolds will undoubtedly fuel the discovery of the next generation of targeted therapies. As our understanding of the intricate signaling pathways that govern human health and disease deepens, the demand for such precisely engineered molecular building blocks will only continue to grow, solidifying their indispensable role in the future of medicine.

References

-

JAK-STAT signaling pathway. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

- Aaronson, D. S., & Horvath, C. M. (2002).

-

Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved January 15, 2026, from [Link]

-

Cusabio. (n.d.). JAK-STAT signaling pathway. Retrieved January 15, 2026, from [Link]

-

Elabscience. (n.d.). JAK/STAT Signaling Pathway. Retrieved January 15, 2026, from [Link]

- Trost, B. M., & Horne, D. B. (2011). Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. Journal of the American Chemical Society, 133(13), 5032-5035.

- Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942.

-

BellBrook Labs. (2020, August 12). Battling Autoimmune Disorders Using JAK1 Inhibitors. Retrieved January 15, 2026, from [Link]

- Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibitors in immune-mediated diseases: An overview.

-

Dr. Oracle. (2025, December 7). What is the role of Janus Kinase (JAK) and the JAK-STAT pathway in the treatment of autoimmune diseases? Retrieved January 15, 2026, from [Link]

- Winthrop, K. L. (2017). The emerging safety profile of JAK inhibitors in rheumatic disease.

- O'Shea, J. J., & Plenge, R. (2012).

- Dieter, R. K., & Lu, K. (1999). Stereoselective synthesis of 4-alkylidene pyrrolidinones and pyrrolizidinones. Tetrahedron Letters, 40(21), 4011-4014.

- Shin, H., Kim, M. K., & Chong, Y. (2014). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Chemical & Pharmaceutical Bulletin, 62(3), 217-220.

- Istrati, D., & Istrati, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6524.

- Clinch, K., Evans, G. B., Furneaux, R. H., Kelly, P. M., Schramm, V. L., & Tyler, P. C. (2006). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Tetrahedron: Asymmetry, 17(5), 794-798.

- Williams, N. K., Bamert, R. S., Patel, O., Wang, C., Walden, P. M., Wilks, A. F., & Lucet, I. S. (2009). The structures of JAK-specific inhibitors complexed to the JAK1 and JAK2 protein tyrosine kinase domains. Journal of Molecular Biology, 387(1), 219-232.

- Reddy, C. R., & Reddy, A. S. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 13(19), 5032-5035.

- Zhuravlev, F., & Zhuravleva, A. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.

- Chandrasekhar, S., & Jagadeshwar, V. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Tetrahedron: Asymmetry, 16(15), 2569-2573.

- Yamagishi, H., Shirakami, S., Nakabo, S., Miki, H., Nakashima, K., & Kawada, H. (2017). Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. Bioorganic & Medicinal Chemistry, 25(21), 5774-5785.

- Carreira, E. M., & Fessard, T. (2014). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry, 5(8), 1144-1149.

- Carreira, E. M., & Fessard, T. (2014). Diversifying the Triquinazine Scaffold of a Janus Kinase Inhibitor.

- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.

- Syed Shafi, S., Rajesh, R., & Senthilkumar, S. (2021). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemical Research, 5(2), 1-4.

-

European Patent Office. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives - EP 1138672 A1. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Tofacitinib. PubChem Compound Database. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 15, 2026, from [Link]

- Zhang, Z., et al. (2025).

- Google Patents. (n.d.). Crystalline and non- crystalline forms of tofacitinib, and a pharmaceutical composition comprising tofacitinib and a penetration enhancer.

- Candeias, N. R., & Gois, P. M. P. (2013). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 17(4), 629-634.

-

tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

- Li, Y., et al. (2025). Assessments of CYP‐Inhibition‐Based Drug–Drug Interactions Between Tofacitinib and Lipid‐Lowering Agents in Rats Both In Vitro and In Vivo.

-

Pharmaffiliates. (n.d.). (3S,4R)-Tofacitinib-d3. Retrieved January 15, 2026, from [Link]

Sources

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. JAK-STAT inhibitors in Immune mediated diseases: An Overview - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 3. Dissecting specificity in the Janus kinases: the structures of JAK-specific inhibitors complexed to the JAK1 and JAK2 protein tyrosine kinase domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sci-hub.box [sci-hub.box]

- 6. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. tert-butyl (3R,4R)-3-aMino-4-Methylpyrrolidine-1-carboxylate(1207852-59-2) 1H NMR spectrum [chemicalbook.com]

- 9. NIH 3D [3d.nih.gov]

- 10. WO2012137111A1 - Crystalline and non- crystalline forms of tofacitinib, and a pharmaceutical composition comprising tofacitinib and a penetration enhancer - Google Patents [patents.google.com]

- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 12. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. cusabio.com [cusabio.com]

- 15. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]

- 16. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]

A Technical Guide to the ¹H NMR Spectrum of (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of (3R,4R)-tert-butyl 3-amino-4-methylpyrrolpyrrolidine-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals who utilize this chiral building block in synthetic chemistry and pharmaceutical development. The precise structural elucidation and confirmation of this molecule are paramount for its application, and ¹H NMR spectroscopy is a primary analytical technique for this purpose.

Introduction: The Significance of (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate

(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate is a valuable chiral intermediate in the synthesis of a variety of biologically active compounds. Its stereochemically defined pyrrolidine core makes it a crucial component in the development of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is a key feature, offering stability under a range of reaction conditions and facile removal under mild acidic conditions.[1] Accurate characterization of this molecule is the foundation of its use in multi-step syntheses, and ¹H NMR spectroscopy provides a detailed fingerprint of its molecular structure.

Interpreting the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum of (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate presents a unique set of signals that, when properly interpreted, confirm the connectivity and stereochemistry of the molecule. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

The Signature of the Boc Protecting Group

The most readily identifiable signal in the spectrum is a sharp, intense singlet appearing in the upfield region, typically around 1.4-1.5 ppm . This signal corresponds to the nine equivalent protons of the tert-butyl group of the Boc protecting group.[1] Its integration value of 9H is a definitive marker for the presence of this moiety.

The Pyrrolidine Ring Protons: A Complex System

The protons on the pyrrolidine ring exhibit more complex splitting patterns due to spin-spin coupling with their neighbors. The trans relationship between the amino and methyl groups at the C3 and C4 positions, respectively, dictates the coupling constants observed. The electron-withdrawing effect of the carbamate group on the pyrrolidine nitrogen causes the protons on the carbons alpha to the nitrogen (C2 and C5) to be shifted downfield.[1]

A detailed, step-by-step interpretation of the pyrrolidine ring protons is as follows:

-

H2 and H5 Protons (Methylene groups adjacent to Nitrogen): These four protons are diastereotopic and will appear as a series of multiplets in the region of approximately 2.8-3.6 ppm . The complexity arises from both geminal coupling between protons on the same carbon and vicinal coupling with the protons at C3 and C4.

-

H3 and H4 Protons (Methine groups): The protons on the carbons bearing the amino and methyl groups will appear as multiplets. The H3 proton, adjacent to the amino group, is expected to resonate in the range of 2.5-3.0 ppm . The H4 proton, adjacent to the methyl group, will likely be found further upfield, around 2.0-2.5 ppm . The coupling constants between H3 and H4 will be indicative of their trans relationship.

-

Amino Group Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift can vary depending on the concentration and solvent but is often observed between 1.5-2.5 ppm .

-

Methyl Group Protons (-CH₃): The three protons of the methyl group at the C4 position will appear as a doublet due to coupling with the H4 proton. This signal is expected in the upfield region, typically around 0.9-1.2 ppm .

The logical relationship for interpreting the spectrum can be visualized as follows:

Caption: Logical workflow for ¹H NMR spectral analysis.

Quantitative Data Summary

The following table summarizes the expected ¹H NMR spectral data for (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate. Actual values may vary slightly depending on the solvent and spectrometer frequency.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| -C(CH₃)₃ (Boc) | ~ 1.45 | Singlet (s) | 9H | N/A |

| -CH₃ (at C4) | ~ 1.05 | Doublet (d) | 3H | ~ 6-7 |

| -NH₂ | ~ 1.80 | Broad Singlet (br s) | 2H | N/A |

| -CH- (H4) | ~ 2.25 | Multiplet (m) | 1H | - |

| -CH- (H3) | ~ 2.75 | Multiplet (m) | 1H | - |

| -CH₂- (H2, H5) | ~ 2.90 - 3.50 | Multiplet (m) | 4H | - |

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed, field-proven methodology for acquiring a high-quality ¹H NMR spectrum of the title compound.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2]

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following steps outline a general procedure for data acquisition on a modern NMR spectrometer (e.g., a 400 or 500 MHz instrument).

-

Insertion and Locking: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

-

Parameter Setup: Set the appropriate acquisition parameters, including:

-

Number of Scans: 8-16 scans are typically sufficient for a routine ¹H spectrum.

-

Spectral Width: A standard spectral width of -2 to 12 ppm is usually adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

-

Acquisition: Acquire the Free Induction Decay (FID).

Data Processing

-

Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phasing: Manually phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibration: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[2]

-

Integration: Integrate all signals to determine the relative number of protons for each.

The experimental workflow can be visualized as follows:

Caption: Experimental workflow for ¹H NMR analysis.

Trustworthiness and Self-Validation

The protocol described above is a self-validating system. The presence and correct integration of the Boc group's singlet at ~1.45 ppm serves as an internal validation of successful sample preparation and data acquisition. Furthermore, the characteristic splitting patterns and integration values of the pyrrolidine ring protons, when consistent with the proposed structure, provide a high degree of confidence in the compound's identity and purity. Any significant deviation from the expected spectrum would indicate the presence of impurities or an incorrect structure, prompting further investigation.

Conclusion

The ¹H NMR spectrum of (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate is a powerful tool for its structural confirmation. A thorough understanding of the chemical shifts, coupling constants, and integration values of its constituent protons allows for unambiguous identification. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra for this important chiral building block, ensuring the integrity of their synthetic endeavors.

References

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

Sources

Introduction: The Significance of the Chiral Pyrrolidine Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to Chiral 3-Amino-4-Methylpyrrolidine Derivatives for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[2] The presence of multiple stereocenters on the pyrrolidine ring offers a rich stereochemical diversity that can be exploited to fine-tune the pharmacological properties of a molecule.[2]

This guide focuses on a specific, valuable class of pyrrolidine derivatives: chiral 3-amino-4-methylpyrrolidines. These structures are of particular interest as they are close analogs of the (3R,4R)-3-amino-4-methylpiperidine core found in the blockbuster Janus kinase (JAK) inhibitor, Tofacitinib.[3][4] The substitution of the piperidine with a pyrrolidine ring offers a strategy to modulate the physicochemical properties, such as polarity and conformational rigidity, and to explore new intellectual property space. Indeed, research has shown that modifying Tofacitinib's piperidine core to a 3-aminopyrrolidine scaffold can lead to the development of novel, selective JAK1 inhibitors.[5]

This technical guide provides a comprehensive overview of the commercial availability, synthetic methodologies, and applications of chiral 3-amino-4-methylpyrrolidine derivatives, aimed at supporting researchers in their drug discovery and development endeavors.

Commercial Suppliers of Chiral 3-Amino-4-Methylpyrrolidine Derivatives and Precursors

The availability of starting materials is a critical consideration in any synthetic chemistry campaign. While directly functionalized chiral 3-amino-4-methylpyrrolidines are specialized and may not be consistently available off-the-shelf in large quantities, a variety of useful precursors and related analogs can be sourced from several commercial suppliers. These building blocks are essential for the synthesis of the target compounds.

| Supplier | Example Compound Name | Notes |

| Sigma-Aldrich | 3-Amino-4-methylpyridine | A common starting material for multi-step syntheses.[6] |

| TCI America | 3-Amino-4-methylpyridine, >98.0% | High purity starting material. |

| Aladdin Scientific Corporation | (3S,4R)-3-amino-4-hydroxy-pyrrolidin-2-one | A chiral pyrrolidine derivative that can be chemically modified.[7] |

| BLD Pharm | (3S,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride | A protected chiral aminomethylpyrrolidine, suitable for further functionalization.[8] |

| Biosynth | Various protected amino acids and derivatives | Key chiral pool starting materials for asymmetric synthesis.[9] |

| PharmaBlock | A wide range of pyrrolidine derivatives | A specialized supplier of building blocks for drug discovery.[10] |

Note: The availability and catalog numbers of specific derivatives can change. It is recommended to consult the suppliers' websites for the most current information.

Synthetic Methodologies: Constructing the Chiral 3-Amino-4-Methylpyrrolidine Core

The stereocontrolled synthesis of substituted pyrrolidines is a well-explored area of organic chemistry. The choice of synthetic route depends on the desired stereochemistry and the nature of the substituents.

Conceptual Overview of Asymmetric Synthetic Strategies

Several key strategies are employed for the asymmetric synthesis of pyrrolidine derivatives:

-

Chiral Pool Synthesis: This is one of the most common approaches, utilizing readily available and enantiomerically pure starting materials such as amino acids (e.g., L-proline or trans-4-hydroxy-L-proline) or tartaric acid. The inherent chirality of the starting material is carried through the synthetic sequence to define the stereochemistry of the final product.

-

Substrate-Controlled Diastereoselective Reactions: In this approach, a chiral auxiliary is attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction, such as a cycloaddition or a conjugate addition. The auxiliary is then removed to yield the enantiomerically enriched product.

-

Catalytic Asymmetric Synthesis: This strategy employs a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to catalyze a reaction on a prochiral substrate, leading to an enantiomerically enriched product. This approach is often highly efficient, as a small amount of the chiral catalyst can generate a large quantity of the desired product.

Detailed Step-by-Step Experimental Protocol: Asymmetric Synthesis from a Chiral Precursor

The following protocol is a representative example of a synthetic sequence to obtain a chiral 3-amino-4-substituted pyrrolidine derivative, adapted from methodologies described in the literature for the synthesis of similar structures. This multi-step synthesis starts from the commercially available and enantiopure trans-4-hydroxy-L-proline.

Workflow for the Synthesis of a Chiral 3-Amino-4-Substituted Pyrrolidine

Caption: A generalized workflow for the synthesis of a chiral 3-amino-4-substituted pyrrolidine derivative starting from trans-4-hydroxy-L-proline.

Step 1: Protection of trans-4-Hydroxy-L-proline

-

Rationale: The amino and carboxylic acid functional groups of the starting material must be protected to prevent them from interfering with subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the amine, and the carboxylic acid is typically converted to an ester.

-

Procedure:

-

Suspend trans-4-hydroxy-L-proline in methanol.

-

Cool the suspension to 0 °C and slowly add thionyl chloride.

-

Allow the reaction to warm to room temperature and stir overnight to form the methyl ester.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting hydrochloride salt in a mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate and a base (e.g., sodium bicarbonate) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate to yield the protected hydroxyproline ester.

-

Step 2: Activation of the Hydroxyl Group and Azide Displacement

-

Rationale: To introduce the amino group at the 3-position with the desired stereochemistry, the hydroxyl group at the 4-position is first converted into a good leaving group (e.g., a mesylate or tosylate). Subsequent nucleophilic substitution with an azide anion proceeds with inversion of configuration (Sₙ2 reaction), setting the stereocenter at C4.

-

Procedure:

-

Dissolve the protected hydroxyproline ester from Step 1 in dichloromethane and cool to 0 °C.

-

Add triethylamine followed by methanesulfonyl chloride and stir at 0 °C.

-

After completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

-

Dissolve the crude mesylate in dimethylformamide (DMF).

-

Add sodium azide and heat the mixture (e.g., to 80 °C) overnight.

-

Cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the azido-pyrrolidine intermediate.

-

Step 3: Reduction of the Azide and Ester Groups

-

Rationale: The azide group is reduced to the primary amine, and the methyl ester is reduced to the primary alcohol. A strong reducing agent like lithium aluminum hydride (LAH) can achieve both transformations simultaneously.

-

Procedure:

-

Dissolve the azido-pyrrolidine intermediate from Step 2 in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere.

-

Carefully add a solution of LAH in THF.

-

Allow the reaction to warm to room temperature and then reflux for several hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting solids and concentrate the filtrate to yield the crude amino-alcohol.

-

Step 4: Functional Group Interconversion to the Target Molecule

-

Rationale: The resulting amino-alcohol can be converted to the desired 3-amino-4-methylpyrrolidine derivative through a series of standard organic transformations. This may involve, for example, protection of the newly formed amine, oxidation of the alcohol to an aldehyde, Wittig reaction to form an alkene, and subsequent hydrogenation to install the methyl group. The specific sequence will depend on the desired final product and protecting group strategy.

Applications in Drug Discovery: Targeting Janus Kinases

The structural similarity of 3-amino-4-methylpyrrolidines to the core of Tofacitinib makes them attractive scaffolds for the development of new JAK inhibitors. The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in autoimmune diseases such as rheumatoid arthritis.[5]

The JAK-STAT Signaling Pathway

Caption: Simplified diagram of the JAK-STAT signaling pathway, a key target for immunosuppressive drugs.

Case Study: (R)-3-Aminopyrrolidine Derivatives as JAK1-Selective Inhibitors

A study published in Bioorganic & Medicinal Chemistry describes the design and synthesis of a series of (R)-3-aminopyrrolidine derivatives as potential JAK1-selective inhibitors.[5] The researchers replaced the (3R,4R)-3-amino-4-methylpiperidine core of Tofacitinib with an (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold.

One of the synthesized compounds, (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile, demonstrated improved selectivity for JAK1 over other JAK isoforms (JAK2, JAK3, and TYK2) compared to Tofacitinib.[5] This compound exhibited comparable efficacy to Tofacitinib in animal models of arthritis, highlighting the potential of the 3-aminopyrrolidine scaffold in developing next-generation JAK inhibitors with improved safety profiles.[5] The increased selectivity for JAK1 is desirable as it may reduce the side effects associated with the inhibition of other JAK isoforms.

Conclusion

Chiral 3-amino-4-methylpyrrolidine derivatives represent a valuable and underexplored scaffold for the development of novel therapeutics. Their structural relationship to the core of established drugs like Tofacitinib provides a strong rationale for their investigation, particularly in the area of kinase inhibition. While the direct commercial availability of these specific derivatives can be limited, established and reliable asymmetric synthetic routes from chiral pool starting materials make them accessible to the research community. The demonstrated success in creating selective JAK1 inhibitors using this scaffold underscores its potential and should encourage further exploration by medicinal chemists and drug development professionals.

References

-

PubChem. Tofacitinib. National Center for Biotechnology Information. [Link]

-

Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar. [Link]

-

Kim, B. M., et al. (2018). Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. Bioorganic & Medicinal Chemistry, 26(8), 1495-1510. [Link]

-

PubChem. Tofacitinib - NIH 3D. National Center for Biotechnology Information. [Link]

-

Davies, S. G., et al. (2007). Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition. Organic & Biomolecular Chemistry, 5(9), 1434-1449. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4787. [Link]

-

Trifonov, A. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(3), 969. [Link]

-

Yılmaz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 123456. [Link]

-

Liu, A., et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8246. [Link]

-

Shi, Y., et al. (2007). Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5952-5958. [Link]

-

Lenci, E., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(11), 3246. [Link]

-

Fleet, G. W. J., et al. (2005). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry, 3(2), 295-304. [Link]

-

ResearchGate. (a) Structure of tofacitinib (1) highlighting the piperidine fragment. [Link]

-

Diwo, S., et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Toxics, 10(9), 500. [Link]

-

Trost, B. M., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-5257. [Link]

-

Zefirova, O. N., et al. (2018). Amino Acids as Chiral Derivatizing Agents for Antiproliferative Substituted N-benzyl Isoindolinones. Chirality, 30(10), 1184-1194. [Link]

-

Aladdin Scientific Corporation. (3S,4R)-3-amino-4-hydroxy-pyrrolidin-2-one. [Link]

- Google Patents. WO2016032209A2 - Substituted N-(pyrrolidin-3-yl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine used as janus kinase inhibitor.

-

PubMed Central. A Comprehensive Overview of Globally Approved JAK Inhibitors. [Link]

-

PubMed Central. A recent update on new synthetic chiral compounds with antileishmanial activity. [Link]

-

Srishylam, V., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(19), 323-328. [Link]

-

Lee, S. J., et al. (2018). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(12), 2154-2158. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino acids as chiral derivatizing agents for antiproliferative substituted N-benzyl isoindolinones [pubmed.ncbi.nlm.nih.gov]

- 8. a2bchem.com [a2bchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Substituted Pyrrolidine Scaffolds for Drug Discovery

Foreword: The Pyrrolidine Ring as a Privileged Scaffold in Modern Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the architecture of biologically active molecules.[1] Its prevalence is not a matter of chance but a testament to its exceptional utility as a "privileged scaffold." Found in numerous natural products, alkaloids, and a significant portion of FDA-approved drugs, the pyrrolidine core offers a unique combination of structural and physicochemical properties that are highly desirable in drug design.[2][3][4][5][6]

The power of the pyrrolidine scaffold lies in its three-dimensional nature. Unlike flat, aromatic systems, the non-planar, sp³-hybridized framework of the pyrrolidine ring allows for a precise and conformationally restricted presentation of substituents into the surrounding biological space.[7] This structural rigidity minimizes the entropic penalty upon binding to a target protein and enables the creation of highly potent and selective interactions. Furthermore, the nitrogen atom imparts basicity and a key hydrogen bond acceptor/donor site, which can significantly enhance aqueous solubility and modulate pharmacokinetic properties.[5][7]

This guide is designed for the practicing medicinal or process chemist. It moves beyond a simple catalog of reactions to provide a deep, mechanistic understanding of the core synthetic strategies used to construct these vital scaffolds. We will explore the causality behind experimental choices, present field-proven protocols, and offer a comparative analysis of the leading methodologies that empower modern drug discovery.

Part 1: The Workhorse of Pyrrolidine Synthesis: [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction, particularly involving azomethine ylides, is arguably the most powerful and versatile method for the stereocontrolled synthesis of polysubstituted pyrrolidines.[3] This atom-economical transformation allows for the rapid assembly of the five-membered ring, often creating multiple stereocenters in a single, highly controlled step.[3]

The Principle: Taming the 1,3-Dipole

The core of the reaction involves the interaction of a 1,3-dipole (the azomethine ylide) with a 2π-electron component (the dipolarophile, typically an electron-deficient alkene).[8] The primary challenge and area of innovation in this field lie in the generation and control of the transient azomethine ylide intermediate. Common strategies include:

-

Decarboxylation of α-Amino Acids: Heating an α-amino acid with an aldehyde or ketone generates an iminium intermediate which readily undergoes decarboxylation to form the ylide. This is a classic, robust method.[9]

-

Desilylation or Deprotonation of Imines: α-Silyl- or α-halo-imines can be activated with a fluoride source or a base to generate the corresponding ylide.

-

Thermal or Lewis Acid-Catalyzed Ring Opening of Aziridines: The conrotatory ring-opening of activated aziridines provides a clean and stereospecific route to azomethine ylides.[10]

The true power of this methodology is unlocked through asymmetric catalysis, which transforms a potentially complex mixture of stereoisomers into a single, desired enantiomer. Copper(I) and Silver(I) complexes, paired with chiral ligands, have emerged as the catalysts of choice for exerting exquisite stereocontrol over the cycloaddition.[11][12]

Visualization: General Workflow for Asymmetric [3+2] Cycloaddition

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. enamine.net [enamine.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereochemistry of 3,4-Disubstituted Pyrrolidines: Strategies and Applications

Abstract

The 3,4-disubstituted pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active natural products.[1][2] The therapeutic efficacy of these molecules is often critically dependent on the precise three-dimensional arrangement of the substituents at the C3 and C4 stereocenters. Consequently, the development of robust and stereoselective synthetic methodologies to access specific stereoisomers is a paramount objective for researchers in drug discovery and development. This guide provides an in-depth analysis of the stereochemical complexities of 3,4-disubstituted pyrrolidines and outlines the principal strategies for their stereocontrolled synthesis. We will explore key methodologies, including 1,3-dipolar cycloadditions and organocatalytic Michael additions, supported by mechanistic insights, detailed experimental protocols, and comparative data to inform rational synthetic design.

Introduction: The Significance of Stereochemistry in Pyrrolidine Scaffolds

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, offers a versatile, non-planar scaffold that can effectively explore three-dimensional chemical space.[1] This property is highly advantageous in drug design, as it allows for precise spatial orientation of functional groups to optimize interactions with complex biological targets like enzymes and receptors.[1][3] When substituted at the 3 and 4 positions, two stereocenters are created, giving rise to a set of four possible stereoisomers: two pairs of enantiomers (RR/SS and RS/SR).

The biological activity of these isomers can vary dramatically. For instance, the development of glycine transporter 1 (GlyT1) inhibitors for treating disorders like schizophrenia has focused on a series of trans-3,4-disubstituted pyrrolidine sulfonamides, where the specific stereochemistry is crucial for potency and selectivity.[4] This underscores the critical need for synthetic methods that provide absolute control over both relative (cis/trans) and absolute (R/S) stereochemistry.

Fundamentals: Stereoisomers of 3,4-Disubstituted Pyrrolidines

Understanding the relationships between the possible stereoisomers is fundamental to designing a synthetic strategy. For a pyrrolidine with two different substituents (R¹ and R²) at positions C3 and C4, four stereoisomers exist.

-

Enantiomers: Non-superimposable mirror images (e.g., 3R,4R and 3S,4S). They have identical physical properties except for their interaction with plane-polarized light.

-

Diastereomers: Stereoisomers that are not mirror images of each other (e.g., 3R,4R and 3R,4S). They have different physical and chemical properties, which can be exploited for separation.

The relative configuration is described as cis (substituents on the same face of the ring) or trans (substituents on opposite faces).

Core Synthetic Strategies for Stereocontrol

Achieving stereoselectivity in the synthesis of 3,4-disubstituted pyrrolidines relies on a few powerful and overarching strategies. The choice of method depends on the desired stereochemical outcome, the availability of starting materials, and scalability.

[3+2] Cycloaddition of Azomethine Ylides

The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile (an alkene) is one of the most powerful and atom-economical methods for constructing the pyrrolidine ring.[5] This reaction can create up to four stereocenters in a single step with a high degree of stereocontrol.[6][7]

Causality of Stereoselectivity: The stereochemical outcome is governed by the geometry of the azomethine ylide and the trajectory of its approach to the alkene. The reaction typically proceeds through a concerted, supra-supra pathway, meaning the stereochemistry of the alkene is retained in the product. Diastereoselectivity (endo vs. exo) can often be controlled by the choice of catalyst, solvent, or substituents.[8]

For example, the reaction of an azomethine ylide generated from an imino ester with a nitroalkene can exclusively yield the trans isomer of the resulting pyrrolidine.[4] This high diastereoselectivity is a key advantage for applications where a single relative stereoisomer is required.

Mandatory Visualization: Workflow for [3+2] Cycloaddition

Organocatalytic Conjugate Addition (Michael Addition)

Asymmetric organocatalysis has emerged as a premier strategy for synthesizing chiral molecules without relying on transition metals.[9] For 3,4-disubstituted pyrrolidines, the organocatalytic Michael addition of a nucleophile to an α,β-unsaturated acceptor, followed by cyclization, is a particularly effective approach.[10][11]

Causality of Stereoselectivity: Chiral secondary amines, such as proline and its derivatives, are frequently used as catalysts.[12] The catalyst reacts with a carbonyl compound (e.g., an aldehyde) to form a chiral enamine intermediate. This enamine then attacks the Michael acceptor (e.g., a nitroalkene) from a specific face, dictated by the steric environment of the catalyst. This step sets the stereochemistry at both the C3 and C4 positions. Subsequent intramolecular cyclization furnishes the pyrrolidine ring.

The power of this method lies in its ability to generate highly enantioenriched products from simple, achiral starting materials.[10] The reaction conditions are typically mild, and the catalysts are often commercially available and robust.

Data Presentation: Comparison of Organocatalysts

The choice of organocatalyst can significantly impact the efficiency and stereoselectivity of the Michael addition. Below is a summary of representative results for the addition of cyclohexanone to β-nitrostyrene.

| Catalyst System | Solvent | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) | Reference |

| Polystyrene-Supported Pyrrolidine | Water | 95:5 | 99% (anti) | [13] |

| (S)-Diphenylprolinol Silyl Ether | Toluene | >95:5 | 98% (syn) | [14] |

| Proline | DMSO | 90:10 | 99% (anti) | N/A |

Experimental Protocols: A Self-Validating System

The following protocols are presented to be self-validating, providing sufficient detail for reproducibility and verification of outcomes.

Protocol 1: Diastereoselective Synthesis of a trans-3,4-Disubstituted Pyrrolidine via [3+2] Cycloaddition

This protocol is adapted from a method used in the synthesis of GlyT1 inhibitors.[4] It describes the reaction between a nitrovinyl substrate and an azomethine ylide.

-

Materials: Nitrovinyl substrate (1.0 equiv), N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.1 equiv), Trifluoroacetic acid (TFA, 0.1 equiv), Dichloromethane (DCM, 0.2 M).

-

Procedure:

-

Dissolve the nitrovinyl substrate in DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add the N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine dipolar reagent to the solution.

-

Add the catalytic amount of TFA dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification & Validation:

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

The stereochemical outcome is validated by ¹H NMR spectroscopy. For the trans isomer, a large coupling constant (J) between the C3-H and C4-H protons is typically observed. In the reported synthesis, only the trans isomer was observed.[4]

-

Protocol 2: Enantioselective Organocatalytic Michael Addition/Cyclization

This protocol is a general method for the synthesis of enantioenriched 3,4-disubstituted pyrrolidines.[10][11]

-

Materials: Aldehyde (1.2 equiv), β-nitroacrolein dimethyl acetal (1.0 equiv), (S)-Diphenylprolinol trimethylsilyl ether (0.1 equiv), Zinc dust (3.0 equiv), Acetic Acid (AcOH), Methanol (MeOH).

-

Step A: Michael Addition

-

In a dry flask, dissolve the β-nitroacrolein dimethyl acetal and the organocatalyst in a suitable solvent (e.g., toluene) at room temperature.

-

Add the aldehyde dropwise and stir the mixture for 24-48 hours. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture and purify the nitroaldehyde intermediate by flash chromatography.

-

-

Step B: Reductive Cyclization

-

Dissolve the purified nitroaldehyde from Step A in a 1:1 mixture of MeOH and AcOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add zinc dust portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Filter the reaction mixture through a pad of Celite, washing with methanol.

-

Concentrate the filtrate and purify the resulting pyrrolidine by flash chromatography.

-

-

Purification & Validation:

-

The final product is purified by flash chromatography.

-

The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture. This two-step, one-pot protocol has been shown to produce 3,4-disubstituted pyrrolidines with high enantiopurity.[10][11]

-

Structural Characterization and Stereochemical Assignment

Determining the precise stereochemistry of the synthesized pyrrolidines is a critical final step.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for determining the relative stereochemistry (cis vs. trans). The magnitude of the vicinal coupling constant between the protons at C3 and C4 (³JH3,H4) is diagnostic. Generally, a larger coupling constant (typically 8-12 Hz) indicates a trans relationship (dihedral angle ~180°), while a smaller coupling constant (typically 3-7 Hz) suggests a cis relationship.[15][16] 2D NMR techniques like NOESY can provide through-space correlations that further confirm stereochemical assignments.[17]

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. By using a chiral stationary phase, the two enantiomers of a compound can be separated, and their relative amounts quantified.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of both the relative and absolute stereochemistry.

Conclusion and Future Outlook

The stereoselective synthesis of 3,4-disubstituted pyrrolidines is a mature yet continually evolving field. Methodologies like [3+2] cycloadditions and organocatalytic Michael additions provide powerful and reliable tools for accessing specific stereoisomers with high fidelity. The causality behind the stereoselectivity in these reactions is well-understood, allowing for the rational design of synthetic routes to complex molecular targets.

Future advancements will likely focus on the development of even more efficient and versatile catalytic systems, including those that operate under greener conditions (e.g., in water) or allow for the construction of multiple stereocenters in cascade reactions.[13] As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategies and protocols outlined in this guide will remain central to the innovation pipeline in drug discovery and development.

References

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au. Available at: [Link]

-

De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. The Journal of Organic Chemistry. Available at: [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available at: [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]

-

Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. Available at: [Link]

-

Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. Available at: [Link]

-

Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. PubMed. Available at: [Link]

-

Stereospecific Synthesis of Pyrrolidines with Varied Configurations via 1,3-Dipolar Cycloadditions to Sugar-Derived Enones. ACS Publications. Available at: [Link]

-

Pyrrolidine Synthesis from Copper-Catalyzed 1,3-Dipolar Cycloadditions. Thieme Synfacts. Available at: [Link]

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]

-

Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science. Available at: [Link]

-

Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. PubMed. Available at: [Link]

-

ChemInform Abstract: Organocatalytic Enantioselective Synthesis of Highly Functionalized Polysubstituted Pyrrolidines. Wiley Online Library. Available at: [Link]

-

The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. PubMed. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. Available at: [Link]

-

The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. National Institutes of Health (NIH). Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]

-

Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. Organic Letters. Available at: [Link]

-

Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Available at: [Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]

-

1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. PubMed. Available at: [Link]

-

Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. Available at: [Link]

-

Recent advances in organocatalytic asymmetric synthesis of polysubstituted pyrrolidines. Semantic Scholar. Available at: [Link]

-

High-field H N.M.R. study of the four-spin system of a set of 2,3,4,5-tetrasubstituted pyrrolidines. ResearchGate. Available at: [Link]

-

Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). ResearchGate. Available at: [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 3. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sci-hub.box [sci-hub.box]

- 9. mdpi.com [mdpi.com]

- 10. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sci-hub.st [sci-hub.st]

- 12. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent advances in organocatalytic asymmetric synthesis of polysubstituted pyrrolidines | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Boc-Protected Aminopyrrolidines in Drug Development

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The pyrrolidine ring is a cornerstone of contemporary drug design, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and FDA-approved pharmaceuticals.[1][2] Its rigid, five-membered structure provides a three-dimensional framework that can effectively orient functional groups for optimal interaction with biological targets, while its saturated nature often imparts favorable pharmacokinetic properties.[3] Among the decorated pyrrolidines, chiral 3-aminopyrrolidine stands out as a particularly valuable building block, offering a key vector for molecular elaboration.[4][5][6]

This technical guide provides an in-depth exploration of the synthesis, manipulation, and application of tert-butoxycarbonyl (Boc)-protected aminopyrrolidines. We will move beyond simple procedural lists to dissect the underlying chemical principles that make these intermediates indispensable tools for researchers in medicinal chemistry and process development. The strategic use of the Boc protecting group is central to this discussion, as its unique properties of stability and selective lability are critical for the successful multi-step synthesis of complex drug candidates.[7][8][9]

Part 1: The Strategic Imperative of the Boc Protecting Group

In multi-step organic synthesis, the choice of a protecting group is a critical strategic decision. For the amino group of aminopyrrolidine, the Boc carbamate is arguably the most common and versatile choice in non-peptide chemistry.[7][10] This preference is not arbitrary; it is rooted in a compelling balance of stability and controlled reactivity.

Causality Behind the Choice:

-

Robust Stability: The Boc group is exceptionally stable in a wide range of non-acidic conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation environments.[7][8] This chemical resilience is paramount, as it allows chemists to perform extensive modifications on other parts of the molecule without risking premature deprotection or unwanted side reactions at the protected amine.

-

Orthogonality: The Boc group's lability is specifically triggered by acid. This provides excellent orthogonality with other common protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[8] This allows for a tiered, selective deprotection strategy in complex syntheses where multiple functional groups must be unmasked at different stages.

-

Mild and High-Yield Cleavage: Deprotection is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[7][11][12] These reactions are generally fast, clean, and high-yielding, proceeding at or below room temperature and avoiding the harsh conditions that could compromise sensitive functionalities elsewhere in the molecule.[11]

The mechanism of acid-catalyzed deprotection is a key aspect of its reliability. The reaction is initiated by protonation of the carbamate oxygen, followed by fragmentation into the free amine, carbon dioxide, and the highly stable tert-butyl cation.[7][10] This thermodynamically favorable pathway ensures the reaction proceeds to completion efficiently.

Part 2: Enantioselective Synthesis of Boc-Aminopyrrolidines

Access to enantiomerically pure starting materials is non-negotiable in drug development, as stereochemistry dictates biological activity and safety.[5] Several robust strategies exist for synthesizing chiral Boc-aminopyrrolidines, often starting from readily available components of the "chiral pool."

A prevalent and scalable approach for synthesizing (S)-3-Boc-aminopyrrolidine begins with trans-4-hydroxy-L-proline. This method leverages the inherent stereochemistry of the starting material to establish the desired configuration at the C3 position through a series of well-controlled transformations.

Key Synthetic Workflow: From L-Proline Derivative to (S)-3-Boc-Aminopyrrolidine

The following diagram outlines a validated multi-step synthesis. The core strategy involves decarboxylation, protection, activation of the hydroxyl group (sulfonylation), stereospecific displacement with azide (an SN2 reaction that inverts the stereocenter), reduction of the azide, and final protection.

Conclusion

Boc-protected aminopyrrolidines are far more than simple chemical intermediates; they are enabling tools that unlock vast regions of chemical space for drug discovery. Their predictable reactivity, governed by the robust yet selectively labile Boc group, allows for their strategic incorporation into complex molecular architectures. A thorough understanding of their synthesis, from chiral pool precursors or via modern enzymatic methods, and a mastery of their deprotection and subsequent functionalization are essential skills for any scientist aiming to develop the next generation of therapeutics. The protocols and strategic insights provided in this guide serve as a foundational resource for harnessing the full potential of this privileged scaffold.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. Retrieved from [Link]

-

Gelin, M., Drouin, L., & Guillarme, S. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 27(15), 4983. Retrieved from [Link]

-

LookChem. (n.d.). 1-AMINOPYRROLIDINE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Why Chiral Amines Are Key in Modern Drug Synthesis. Retrieved from [Link]

-

Ramapanicker, R., & Biju, A. T. (2012). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. Request PDF on ResearchGate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Drug Discovery: The Role of (3S)-(-)-Aminopyrrolidine. Retrieved from [Link]

-

Corrado, M. L., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 12(1), 436-443. Retrieved from [Link]

-

Request PDF on ResearchGate. (n.d.). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. Retrieved from [Link]

-

De Vicente, J., et al. (2008). 3-Aminopyrrolidines from alpha-aminoacids: total synthesis of (+)-nemonapride from D-alanine. Tetrahedron: Asymmetry, 19(2), 254-263. Retrieved from [Link]

-

Powers, T. S., & Lectka, T. (2017). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature Chemistry, 9(10), 955-960. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

- Google Patents. (2012). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

Ros, A., et al. (2012). Synthesis of a New Chiral Pyrrolidine. Molecules, 17(12), 14801-14811. Retrieved from [Link]

-

Wu, S., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Organic Letters, 25(50), 8996-9001. Retrieved from [Link]

-

J&K Scientific. (n.d.). (R)-3-(Boc-amino)pyrrolidine | 122536-77-0. Retrieved from [Link]

-

Zhang, C., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 46(4), 1434-1440. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Retrieved from [Link]

-

Li, H., et al. (2013). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 4(11), 1082-1087. Retrieved from [Link]

-

Chemical Synthesis. (n.d.). CAS 122536-76-9 (S)-3-(Boc-Amino)pyrrolidine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with R-1-Boc-3-aminopyrrolidine: A Key Intermediate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminopyrrolidine. Retrieved from [Link]

-

Pace, V., et al. (2017). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 22(10), 1735. Retrieved from [Link]

-

ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Retrieved from [Link]

- Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

-

J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Boc-protected bicycloproline. Retrieved from [Link]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. scispace.com [scispace.com]

Stability and Storage of Tert-Butyl Pyrrolidine-1-Carboxylates: An In-depth Technical Guide

Introduction

Tert-butyl pyrrolidine-1-carboxylates are pivotal intermediates in modern organic synthesis, particularly within the pharmaceutical industry. Their prevalence is attributed to the robust nature of the tert-butyloxycarbonyl (Boc) protecting group, which offers stability across a range of reaction conditions while allowing for facile removal under mild acidic conditions.[1][2] However, a comprehensive understanding of the stability profile and optimal storage conditions for this class of compounds is paramount to ensure their quality, purity, and ultimately, the successful outcome of multi-step synthetic campaigns. This guide provides a detailed exploration of the factors influencing the stability of tert-butyl pyrrolidine-1-carboxylates, outlines potential degradation pathways, and offers a systematic approach to stability assessment and storage.

Core Concepts of Stability

The stability of tert-butyl pyrrolidine-1-carboxylates is primarily dictated by the lability of the Boc group. This carbamate functionality is susceptible to cleavage under certain conditions, leading to the formation of the corresponding free pyrrolidine and byproducts. The pyrrolidine ring itself, while generally stable, can also undergo degradation under harsh conditions.

Key Factors Influencing Stability:

-

pH: The Boc group is notoriously sensitive to acidic conditions.[1][3] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are commonly employed for its removal.[1] Even moderate acidity can lead to gradual deprotection over time. Conversely, the Boc group is generally stable under basic and nucleophilic conditions.[1][2]

-

Temperature: Elevated temperatures can induce thermal degradation of the Boc group.[1] Prolonged exposure to temperatures exceeding 85-90°C can lead to deprotection.[1] This is a critical consideration during synthesis, purification (e.g., distillation), and long-term storage.

-

Light (Photostability): While not as common as acid or thermal degradation, some N-Boc protected heterocycles can be susceptible to photolytic degradation upon exposure to UV or fluorescent light.[4] Photostability studies are therefore a crucial component of a comprehensive stability assessment, as outlined in ICH guideline Q1B.[4][5]

-

Oxidizing Agents: The pyrrolidine ring can be susceptible to oxidation, potentially leading to the formation of various oxidized species. The presence of oxidizing agents in the storage environment should be minimized.

-